3,5-Dichlorophenylsulfide
Description
3,5-Dichlorophenylsulfide is an organosulfur compound featuring a phenyl ring substituted with chlorine atoms at the 3 and 5 positions, linked via a sulfide (C–S–C) group. Sulfides are known for nucleophilic reactivity and metal-binding properties, which may underpin its interactions in catalytic or biological systems .
Properties
Molecular Formula |
C12H6Cl4S |
|---|---|
Molecular Weight |
324.0 g/mol |
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H6Cl4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
InChI Key |
OLQZRIOUROMVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
Functional Comparison :
- 3,5-Dichlorophenylsulfide lacks the aldehyde group, limiting its ability to form Schiff bases but retaining sulfur’s metal-binding capacity. Chlorine’s electronegativity may enhance electronic effects in coordination complexes compared to bromine.
2.2. (3,5-Dichlorophenyl)methanesulfonyl Chloride
Structural Differences :
- This compound features a sulfonyl chloride (–SO₂Cl) group attached to a dichlorophenyl ring, differing from the sulfide’s C–S–C linkage .
2.3. 3,5-Dimethylthiophene
Structural Differences :
- Thiophene is a five-membered aromatic ring with one sulfur atom, substituted with methyl groups at the 3 and 5 positions. Unlike this compound, it lacks chlorine and features a conjugated π-system .
2.4. 5-(3-Chlorophenylsulfanyl) Derivatives
Structural Differences :
Electronic Effects :
Comparative Data Table
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